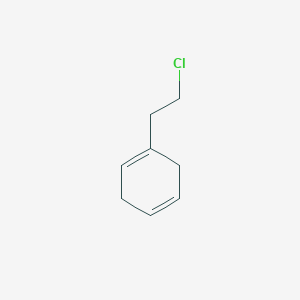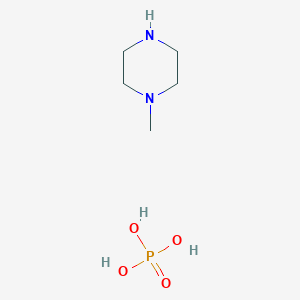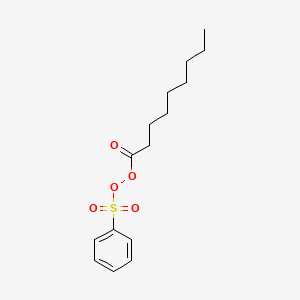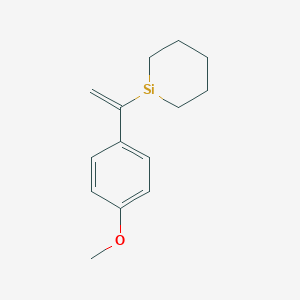
CID 12161738
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methoxyphenyl)ethenyl]silinane is a chemical compound with the molecular formula C11H16OSi It is characterized by the presence of a silinane ring substituted with a 4-methoxyphenyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxyphenyl)ethenyl]silinane typically involves the reaction of 4-methoxyphenylacetylene with silane derivatives under specific conditions. One common method includes the use of a palladium-catalyzed hydrosilylation reaction, where the alkyne (4-methoxyphenylacetylene) reacts with a silane compound in the presence of a palladium catalyst to form the desired silinane derivative .
Industrial Production Methods
Industrial production of 1-[1-(4-Methoxyphenyl)ethenyl]silinane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxyphenyl)ethenyl]silinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silinane.
Substitution: Various substituted silinane derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)ethenyl]silinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)ethenyl]silinane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-[2-(4-Methoxyphenyl)ethenyl]benzene: Similar structure but lacks the silinane ring.
(S)-1-(4-Methoxyphenyl)ethanol: Contains a hydroxyl group instead of the ethenyl group.
1-(4-Methoxyphenyl)ethanone: Contains a carbonyl group instead of the silinane ring.
Uniqueness
1-[1-(4-Methoxyphenyl)ethenyl]silinane is unique due to the presence of the silinane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H19OSi |
|---|---|
Molecular Weight |
231.38 g/mol |
InChI |
InChI=1S/C14H19OSi/c1-12(16-10-4-3-5-11-16)13-6-8-14(15-2)9-7-13/h6-9H,1,3-5,10-11H2,2H3 |
InChI Key |
RXBQFNIWRJRVSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)[Si]2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
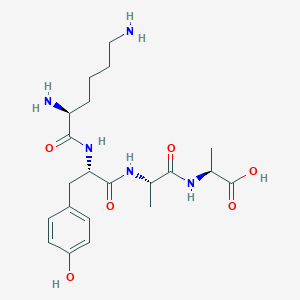
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
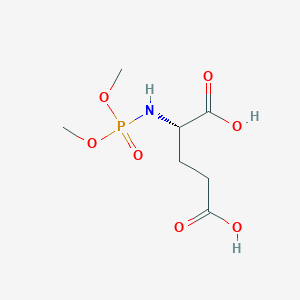
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)

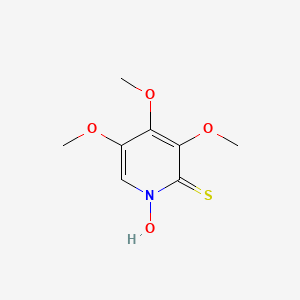

![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
